REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([O:17][CH3:18])=[O:16])(OC(C)(C)C)=O>C(O)(C(F)(F)F)=O>[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([O:17][CH3:18])=[O:16]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NC1=C(C=NC=C1)C(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Type
|
CUSTOM
|
Details
|
to stir for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between 25% isopropanol in chloroform
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted again with 25% isopropanol in chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
WASH
|
Details
|
was washed with diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.327 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |